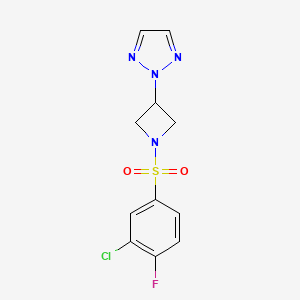![molecular formula C17H13ClN4O5S B2568126 N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide CAS No. 383147-37-3](/img/structure/B2568126.png)
N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N’-phenylsulfamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a chloro group (-Cl) attached . The compound also contains a carbonyl group (C=O) and a sulfamide group (S(=O)2NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrolidine ring would provide a cyclic structure, while the nitrophenyl group would add aromaticity to the molecule. The carbonyl group and the sulfamide group would add polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a carbonyl group, and a sulfamide group would likely make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
The compound N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide represents an area of interest in scientific research due to its unique chemical structure and potential applications. While specific studies directly focusing on this compound were not identified, related research on similar compounds provides valuable insights into potential areas of application, such as environmental remediation, analytical methods, and the understanding of chemical reactions involving similar structures. Below are summaries of relevant findings from scientific research that may parallel or provide context for the applications of the subject compound.
Environmental Remediation
Studies on similar nitrophenyl compounds and sulfamides have highlighted their roles and behavior in environmental contexts. For example, research on nitrous oxide (N2O) emissions from aquaculture suggests that compounds containing nitrophenyl groups can be significant in understanding greenhouse gas emissions and their mitigation in aquatic systems (Hu et al., 2012). Similarly, the degradation processes of related chemicals, investigated through advanced analytical methods, can offer insights into the stability and environmental fate of complex compounds, including sulfamides (Barchańska et al., 2019).
Analytical and Diagnostic Methods
The use of antibody-based methods for the detection and analysis of environmental and food contaminants demonstrates the application potential of specific chemical structures for developing sensitive and selective assays. Research in this area has emphasized the creation of key immunoreagents targeting various hazardous compounds, underscoring the importance of chemical specificity and reactivity (Fránek & Hruška, 2018).
Chemical Reactions and Catalysis
The catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO highlights the role of specific functional groups in facilitating or undergoing chemical transformations. Such studies can shed light on the reactivity and potential applications of compounds bearing nitrophenyl and sulfamide functionalities in synthetic chemistry (Tafesh & Weiguny, 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-N-(phenylsulfamoyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c18-14-11-13(22(24)25)8-9-15(14)21-10-4-7-16(21)17(23)20-28(26,27)19-12-5-2-1-3-6-12/h1-11,19H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJASKVTFKBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CC=CN2C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]carbonyl}-N'-phenylsulfamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![Methyl 4-[({[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2568046.png)
![3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid](/img/structure/B2568047.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B2568051.png)
![2-(4-(5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2568053.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2568054.png)
![N-(4-(2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2568057.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2568058.png)
![Methyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2568059.png)
![5-chloro-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2568061.png)
![1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2568062.png)

